6-Chloro-4-(methylamino)nicotinaldehyde
Overview
Description
6-Chloro-4-(methylamino)nicotinaldehyde (CMNA) is a chemical compound with a molecular formula of C7H7ClN2O. It has an average mass of 170.596 Da and a monoisotopic mass of 170.024689 Da .
Molecular Structure Analysis
The molecular structure of 6-Chloro-4-(methylamino)nicotinaldehyde consists of 7 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The canonical SMILES representation of the molecule isCNC1=CC(=NC=C1C=O)Cl
. Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-4-(methylamino)nicotinaldehyde include a molecular weight of 170.59 g/mol . It has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . The compound has 1 hydrogen bond donor and 3 hydrogen bond acceptors . The topological polar surface area is 42 Ų .Scientific Research Applications
Application in Organic Chemistry
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: “6-Chloro-4-(methylamino)nicotinaldehyde” is a chemical compound that belongs to the class of nicotinamide derivatives. It is used in the synthesis of N-cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
- Methods of Application or Experimental Procedures: The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .
- Results or Outcomes: The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .
properties
IUPAC Name |
6-chloro-4-(methylamino)pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-9-6-2-7(8)10-3-5(6)4-11/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFYJXMMAXTGQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=C1C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634039 | |
Record name | 6-Chloro-4-(methylamino)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-(methylamino)nicotinaldehyde | |
CAS RN |
449811-29-4 | |
Record name | 6-Chloro-4-(methylamino)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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